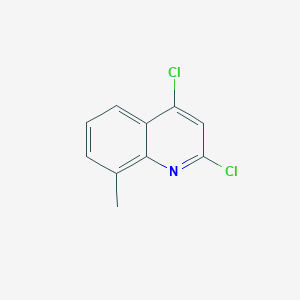

2,4-Dichloro-8-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGLBSSASWGQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372727 | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-20-6 | |

| Record name | 2,4-Dichloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-8-methylquinoline

Introduction: A Versatile Heterocyclic Building Block

2,4-Dichloro-8-methylquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its quinoline core, a fused benzene and pyridine ring system, is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of two chlorine atoms at the 2- and 4-positions, combined with a methyl group on the benzenoid ring, imparts a unique and highly valuable reactivity profile.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2,4-Dichloro-8-methylquinoline. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's distinct characteristics for the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and highlight its applications in modern chemical research.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its behavior in chemical reactions and biological systems.

IUPAC Name: 2,4-dichloro-8-methylquinoline Molecular Formula: C₁₀H₇Cl₂N Molecular Weight: 212.08 g/mol

***Figure 1:** 2D Chemical Structure of 2,4-Dichloro-8-methylquinoline.*

***Figure 1:** 2D Chemical Structure of 2,4-Dichloro-8-methylquinoline.*

Table 1: Physicochemical Properties of 2,4-Dichloro-8-methylquinoline and Related Compounds

| Property | Value for 2,4-Dichloro-8-methylquinoline (Predicted/Analogous) | Value for 2,4-Dichloroquinoline (CAS 703-61-7)[3] | Value for 8-Methylquinoline (CAS 611-32-5)[2] |

| Molecular Weight ( g/mol ) | 212.08 | 198.05 | 143.19 |

| Physical Form | Solid (predicted) | Solid | Pale yellow to brown liquid[1] |

| Melting Point (°C) | Data not available | 65-68 | -80[1] |

| Boiling Point (°C) | Data not available | 290 | 143 (at 34 mmHg)[1] |

| XLogP3 (Computed) | ~4.1 | 3.8 | 2.6 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, DMSO (predicted) | Insoluble in water | 1 to 5 mg/mL in water at 63°F |

Note: Some data is inferred from structurally similar compounds due to a lack of specific experimental data for 2,4-dichloro-8-methylquinoline.

Synthesis and Purification

The most direct and common synthesis of 2,4-dichloro-8-methylquinoline involves the chlorination of a quinolinone precursor. This method is robust and provides good yields of the desired product.

Synthetic Rationale and Workflow

The key transformation is the conversion of the hydroxyl and carbonyl groups of 4-hydroxy-8-methylquinolin-2(1H)-one into chloro groups. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is the reagent of choice for this type of dehydration and chlorination reaction. POCl₃ is a powerful dehydrating and chlorinating agent, effectively converting the enolizable ketone (lactam) and the hydroxyl group into the corresponding chlorides.

Caption: General workflow for the synthesis of 2,4-Dichloro-8-methylquinoline.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of dichloroquinolines.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent) to an excess of phosphoryl chloride (POCl₃, ~10 equivalents).

-

Reagent Addition: To this slurry, carefully add phosphorus pentachloride (PCl₅, ~1.2 equivalents) portion-wise. Expert Insight: The addition of PCl₅ enhances the chlorination of the 2-position carbonyl, ensuring a complete conversion.

-

Heating: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This will hydrolyze the excess POCl₃.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2,4-dichloro-8-methylquinoline.

Chemical Reactivity: The Power of Regioselectivity

The most significant chemical property of 2,4-dichloro-8-methylquinoline is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is substantially more labile towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[4][5]

Mechanistic Basis of Regioselectivity

This pronounced regioselectivity is a direct consequence of the electronic structure of the quinoline ring. Nucleophilic attack at the C4 position generates a Meisenheimer-type intermediate that is effectively stabilized by the adjacent nitrogen atom through resonance. The nitrogen can delocalize the negative charge, lowering the activation energy for the C4 substitution pathway. In contrast, the intermediate formed from attack at the C2 position does not benefit from this direct resonance stabilization by the ring nitrogen.

Theoretical studies using Density Functional Theory (DFT) on analogous 2,4-dichloroquinazoline systems have corroborated these experimental findings, showing that the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic center.[6][7]

Caption: Differential reactivity at C2 and C4 positions in nucleophilic substitution.

Protocol: Selective C4-Hydrazination

This protocol demonstrates the selective substitution at the C4 position, a common first step in building more complex derivatives.[4]

-

Dissolution: Dissolve 2,4-dichloro-8-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.

-

Nucleophile Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~4 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux for 8 hours) as needed.[4] Monitor the reaction by TLC.

-

Isolation: Upon completion, pour the reaction mixture into cold water. The product, 2-chloro-4-hydrazino-8-methylquinoline, will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary. Trustworthiness Check: The integrity of this protocol relies on the inherent reactivity difference. Under these mild conditions, the C2-chloro group remains intact, validating the selective outcome.

Spectroscopic Characterization

Unambiguous characterization is crucial for confirming the structure of synthetic products. While specific spectra for 2,4-dichloro-8-methylquinoline are not published, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 2,4-dichloroquinoline and 8-methylquinoline.[2][8][9][10]

Table 2: Predicted Spectroscopic Data for 2,4-Dichloro-8-methylquinoline

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the protons on the quinoline ring system. Protons adjacent to the nitrogen and chlorine atoms will be shifted downfield. A singlet or sharp multiplet for the H3 proton is expected. |

| - Aliphatic Region (δ 2.0-3.0 ppm): A singlet corresponding to the three protons of the 8-methyl group. | |

| ¹³C NMR | - Aromatic Region (δ 120-150 ppm): Signals for the 9 aromatic carbons of the quinoline core. |

| - C-Cl Carbons: Two distinct signals for C2 and C4, significantly downfield due to the electronegativity of chlorine. | |

| - Methyl Carbon: A signal in the aliphatic region (~δ 15-25 ppm) for the 8-methyl carbon. | |

| Mass Spec. (EI) | - Molecular Ion (M⁺): An intense peak at m/z 211, with characteristic isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) due to the presence of two chlorine atoms. |

| - Fragmentation: Loss of Cl (M-35) and subsequent fragmentation of the quinoline ring. |

Applications in Research and Drug Development

The true value of 2,4-dichloro-8-methylquinoline lies in its utility as a versatile synthetic intermediate. Its predictable, stepwise reactivity allows for the controlled and divergent synthesis of novel compound libraries.

Scaffold for SAR Studies

In drug discovery, Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. 2,4-dichloro-8-methylquinoline is an ideal starting point for such studies. Researchers can introduce a diverse range of functionalities at the C4 position, screen for biological activity, and then further modify the most promising candidates at the C2 position. This systematic approach accelerates the discovery of potent and selective therapeutic agents.[11][12]

Synthesis of Bioactive Molecules

The quinoline scaffold is a core component of many approved drugs, including antimalarials like chloroquine and hydroxychloroquine, which are derived from a dichloroquinoline precursor.[11][13] The ability to functionalize the 2,4-dichloro-8-methylquinoline core allows for the synthesis of novel derivatives with potential applications as:

-

Anticancer agents[14]

-

Antimicrobial and antifungal compounds[15]

-

Kinase inhibitors

-

Coordination complexes for therapeutic evaluation

Caption: Stepwise functionalization for generating compound libraries.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential when handling 2,4-dichloro-8-methylquinoline. The safety profile is expected to be similar to that of 2,4-dichloroquinoline.[3]

Table 3: GHS Hazard Information (based on 2,4-dichloroquinoline)

| Pictogram(s) | Signal Word | Hazard Statements |

| Danger | H301: Toxic if swallowed. |

| H315: Causes skin irritation. | ||

| H318: Causes serious eye damage. | ||

| H335: May cause respiratory irritation. |

Source: PubChem CID 607503 for 2,4-Dichloroquinoline[3]

Recommendations:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloro-8-methylquinoline is more than just a chemical; it is a strategic tool for molecular innovation. Its defining feature—the regioselective reactivity of its C4 and C2 positions—provides chemists with a reliable and controllable handle for building molecular complexity. This property makes it an invaluable precursor for generating libraries of novel compounds for drug discovery and materials science. By understanding the principles behind its synthesis and reactivity, researchers can fully exploit its potential to create the next generation of functional molecules.

References

-

Chem-Impex. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. Available from: [Link]

-

El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1234. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607503, 2,4-Dichloroquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]

-

Ali, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1234, 130149. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

ResearchGate. (2025). (a) 4,7-Dichloroquinoline design inspired by the natural molecule.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]

- 9. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Physical Properties of 2,4-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of these characteristics, making them valuable building blocks in drug discovery and development. This technical guide focuses on a specific, yet important derivative: 2,4-Dichloro-8-methylquinoline.

The introduction of chlorine atoms at the 2 and 4 positions, combined with a methyl group at the 8 position, is anticipated to significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. Understanding the core physical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide, therefore, aims to provide a comprehensive overview of the known and predicted physical characteristics of 2,4-Dichloro-8-methylquinoline, grounded in established scientific principles and supported by data from analogous structures.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological environments. For 2,4-Dichloro-8-methylquinoline, these properties are influenced by the interplay of the aromatic quinoline core, the electron-withdrawing chloro groups, and the lipophilic methyl group.

Molecular Formula: C₁₀H₇Cl₂N

Molecular Weight: 212.08 g/mol

| Property | Predicted/Estimated Value | Scientific Rationale and Comparative Analysis |

| Melting Point (°C) | 110 - 135 | The melting point is influenced by the planarity of the aromatic system and intermolecular forces. For comparison, 2,4-dichloro-5-methylquinoline has a reported melting point of 132°C[1]. The presence of the methyl group at the 8-position may slightly alter the crystal packing compared to the 5-methyl isomer, but a similar range is expected. |

| Boiling Point (°C) | ~300 - 320 | The boiling point is largely dependent on molecular weight and intermolecular forces. The predicted boiling point for 2,4-dichloro-5-methylquinoline is 304.7±37.0 °C[1]. Given the identical molecular formula and weight, a similar boiling point is anticipated for 2,4-Dichloro-8-methylquinoline. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform); Insoluble in water. | The dichlorinated and methylated quinoline structure imparts significant lipophilicity. Like most quinoline derivatives, it is expected to be soluble in common organic solvents. The lack of significant hydrogen bonding capability and the hydrophobic nature of the chloro and methyl groups would render it practically insoluble in water. |

| Appearance | Off-white to pale yellow solid | Many chlorinated aromatic compounds appear as crystalline solids with a slight coloration, which can intensify upon exposure to light and air. |

Synthesis of 2,4-Dichloro-8-methylquinoline: A Proven Methodology

The synthesis of 2,4-Dichloro-8-methylquinoline is a critical first step for any research involving this compound. A reliable method involves the chlorination of a hydroxyquinoline precursor.

Experimental Protocol: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one

This procedure is adapted from established methods for the synthesis of chloroquinolines[2].

Step 1: Starting Material Preparation Begin with 4-hydroxy-8-methylquinolin-2(1H)-one as the precursor. This can be synthesized through various established routes, often involving the cyclization of an appropriate aniline derivative.

Step 2: Chlorination Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-8-methylquinolin-2(1H)-one.

-

Add a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). The excess phosphoryl chloride can serve as the solvent for the reaction.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.

-

The crude 2,4-Dichloro-8-methylquinoline will precipitate as a solid.

Step 3: Purification

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 2,4-Dichloro-8-methylquinoline.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for 2,4-Dichloro-8-methylquinoline are not widely published, we can predict the key features based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the aromatic region (typically 7.0-8.5 ppm), and their splitting patterns will be influenced by their coupling with neighboring protons. The methyl protons will appear as a singlet in the upfield region (around 2.5-3.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield due to the deshielding effect of the electronegative chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=C and C=N stretching vibrations in the aromatic quinoline ring, typically in the 1600-1450 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic and methyl protons, usually above 3000 cm⁻¹ for the aromatic C-H and around 2900-3000 cm⁻¹ for the methyl C-H.

-

C-Cl stretching vibrations , which typically appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 2,4-Dichloro-8-methylquinoline, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 211 and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl).

Conclusion

2,4-Dichloro-8-methylquinoline is a synthetically accessible compound with physical properties that make it a valuable intermediate in medicinal chemistry and materials science. While a comprehensive experimental characterization of its physical properties is yet to be widely reported, this guide provides a robust framework for its synthesis and expected analytical profile based on established chemical principles and data from closely related analogues. Further experimental investigation is warranted to precisely determine its physical constants and to fully unlock its potential in various scientific applications.

References

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

El-Sayed, M. A. A., Abdel-Ghany, H., & El-Saghier, A. M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1444-1453. [Link]

Sources

synthesis of 2,4-Dichloro-8-methylquinoline from 4-hydroxy-8-methylquinolin-2(1H)-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichloroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. Among the myriad of quinoline derivatives, 2,4-dichloro-8-methylquinoline stands out as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical compounds. Its two reactive chlorine atoms at positions 2 and 4 provide orthogonal handles for sequential nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. This guide provides an in-depth, field-proven protocol for the synthesis of 2,4-dichloro-8-methylquinoline from the readily available starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, with a focus on the underlying reaction mechanisms and practical considerations for a successful and reproducible outcome.

The Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one: A Mechanistic Perspective

The conversion of 4-hydroxy-8-methylquinolin-2(1H)-one to 2,4-dichloro-8-methylquinoline is a robust and efficient transformation that employs a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as the chlorinating agent.[1] This powerful reagent combination ensures the complete conversion of both the hydroxyl and the lactam functionalities to their corresponding chlorides.

The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where the initial step involves the activation of the carbonyl and hydroxyl groups by phosphorylation.

Step 1: Activation of the Carbonyl and Hydroxyl Groups

Phosphorus oxychloride acts as a potent electrophile, reacting with the nucleophilic oxygen atoms of the 4-hydroxyl group and the 2-oxo group of the quinolinone ring. This results in the formation of phosphate ester intermediates, which are excellent leaving groups.

Step 2: Nucleophilic Attack by Chloride

The chloride ions, present in abundance from both POCl₃ and PCl₅, then act as nucleophiles, attacking the now electrophilic carbon atoms at the 2 and 4 positions. This leads to the displacement of the phosphate ester groups and the formation of the desired 2,4-dichloro-8-methylquinoline. The addition of PCl₅ to the reaction mixture is crucial as it serves as a source of additional chloride ions and can also directly chlorinate any remaining hydroxyl or enolic species, driving the reaction to completion.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 | 1.75 g | 10 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10 mL | - |

| Phosphorus Pentachloride | PCl₅ | 208.24 | 2.08 g | 10 |

| Ice | H₂O | 18.02 | As needed | - |

| Sodium Carbonate Solution (10%) | Na₂CO₃ | 105.99 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

Round-bottom flask (100 mL) with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beaker (500 mL)

-

Buchner funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-hydroxy-8-methylquinolin-2(1H)-one (1.75 g, 10 mmol) and phosphorus oxychloride (10 mL).

-

Addition of PCl₅: To this suspension, carefully add phosphorus pentachloride (2.08 g, 10 mmol) in portions. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto crushed ice in a 500 mL beaker. This will quench the excess POCl₃ and PCl₅ in a highly exothermic reaction.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 8. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Extraction (Optional): For improved purity, the crude product can be dissolved in dichloromethane and washed with water in a separatory funnel. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,4-dichloro-8-methylquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product.

Safety Precautions:

-

Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The quenching step is highly exothermic and should be performed with caution.

Characterization of 2,4-Dichloro-8-methylquinoline: A Confirmation of Success

To confirm the successful synthesis of 2,4-dichloro-8-methylquinoline, a comprehensive characterization using various spectroscopic techniques is essential.

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms. |

| ¹³C NMR | Signals for all ten carbon atoms of the 2,4-dichloro-8-methylquinoline molecule. The carbons attached to the chlorine atoms (C-2 and C-4) will show characteristic downfield shifts. |

| IR | Absence of the broad O-H and N-H stretching bands of the starting material. Presence of characteristic C-Cl stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 2,4-dichloro-8-methylquinoline (C₁₀H₇Cl₂N), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Note: While specific experimental spectra for 2,4-dichloro-8-methylquinoline are not provided here, the expected data serves as a guide for the analysis of the synthesized product. Researchers should compare their experimental data with literature values for confirmation.

Workflow and Mechanistic Visualization

The following diagram illustrates the overall workflow for the synthesis of 2,4-dichloro-8-methylquinoline.

Caption: Simplified reaction mechanism.

Conclusion: A Gateway to Novel Quinoline Derivatives

The synthesis of 2,4-dichloro-8-methylquinoline from 4-hydroxy-8-methylquinolin-2(1H)-one is a fundamental yet powerful transformation in organic synthesis. The protocol outlined in this guide, grounded in a solid mechanistic understanding, provides a reliable and reproducible method for accessing this key synthetic intermediate. The ability to selectively functionalize the 2 and 4 positions of the quinoline ring opens up a vast chemical space for the development of novel therapeutic agents and other functional molecules. By adhering to the principles of scientific integrity and experimental rigor, researchers can confidently utilize this methodology to advance their drug discovery and development programs.

References

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. (2013, October 10). Retrieved from [Link]

-

Synthesis of 2,4-Dihalogenoquinolines. Orientation Effects and lH and I3C NMR Spectral Studies - RSC Publishing. (n.d.). Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

-

POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (2011, March 18). Retrieved from [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Retrieved from [Link]

-

Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline - UNIPI. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis - ResearchGate. (2014, September 1). Retrieved from [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021, December 26). Retrieved from [Link]

-

POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved from [Link]

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2,4-Dichloro-8-methylquinoline: Molecular Structure, Properties, and Synthetic Applications

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents. Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This versatility has cemented the quinoline core as a critical starting point for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[3]

This guide provides a detailed technical overview of 2,4-Dichloro-8-methylquinoline, a key intermediate whose strategic placement of reactive chloro groups makes it an exceptionally valuable building block for drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and chemical reactivity, providing researchers and scientists with the foundational knowledge required to leverage this compound in their discovery programs.

Molecular Structure and Physicochemical Properties

The defining characteristics of 2,4-Dichloro-8-methylquinoline are its quinoline core, two chlorine substituents at the 2 and 4 positions, and a methyl group at the 8 position. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the heterocyclic ring, making the chloro-substituted positions susceptible to nucleophilic attack. This inherent reactivity is the primary reason for its utility as a synthetic intermediate.

Key Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | BLD Pharm[4] |

| Molecular Weight | 212.08 g/mol | BLD Pharm[4] |

| IUPAC Name | 2,4-dichloro-8-methylquinoline | |

| SMILES | CC1=C2N=C(Cl)C=CC2=C(Cl)C=C1 | BLD Pharm[4] |

| Appearance | (Predicted) Crystalline Solid | |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[4] |

Molecular Structure Diagram

Caption: 2D structure of 2,4-Dichloro-8-methylquinoline.

Synthesis and Characterization

The synthesis of 2,4-Dichloro-8-methylquinoline is reliably achieved through the chlorination of a quinolinone precursor. This transformation is a cornerstone reaction for accessing reactive quinoline intermediates.

Synthetic Workflow Diagram

Caption: Synthesis of 2,4-dichloro-8-methylquinoline and a subsequent reaction.

Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline

This protocol is adapted from established methods for the chlorination of quinolinones.[5]

Objective: To synthesize 2,4-Dichloro-8-methylquinoline from 4-hydroxy-8-methylquinolin-2(1H)-one.

Materials:

-

4-hydroxy-8-methylquinolin-2(1H)-one

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Add 4-hydroxy-8-methylquinolin-2(1H)-one to the flask.

-

Reagent Addition: Carefully add an excess of phosphoryl chloride to the flask, followed by the portion-wise addition of phosphorus pentachloride. The reaction is exothermic and should be handled with caution.

-

Reflux: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphoryl chloride. This step must be performed in a well-ventilated fume hood as it will generate HCl gas.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,4-Dichloro-8-methylquinoline.

Causality and Justification: The use of a mixture of phosphoryl chloride and phosphorus pentachloride is a robust method for converting hydroxyquinolines to their corresponding chloro derivatives.[5] POCl₃ acts as both a reagent and a solvent, while PCl₅ ensures complete chlorination at both the 2- and 4-positions. The acid hydrolysis mentioned in the workflow diagram demonstrates the differential reactivity of the two chlorine atoms, where the 2-position can be selectively hydrolyzed under certain acidic conditions.[5]

Reactivity and Applications in Drug Development

The primary value of 2,4-Dichloro-8-methylquinoline in drug discovery lies in its role as a versatile synthetic intermediate. The chlorine atoms at positions 2 and 4 are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening.

The presence of the 8-methyl group can also be significant. It can influence the molecule's conformation and provide a steric handle that may affect binding to biological targets.

Hypothetical Drug Discovery Workflow

Caption: Role of 2,4-Dichloro-8-methylquinoline in a drug discovery pipeline.

Safety and Handling

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Statement | Source (Analog) |

| Acute Toxicity, Oral | 3 | Toxic if swallowed | PubChem[6] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | PubChem[6], Fisher Scientific[7] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage | PubChem[6] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | PubChem[6] |

Safe Handling Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[8]

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4]

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.

Conclusion

2,4-Dichloro-8-methylquinoline is a compound of significant interest to the scientific and drug development communities. Its molecular structure, characterized by a quinoline core with two reactive chlorine atoms, makes it a highly valuable and versatile intermediate for synthesizing a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively utilize this building block in the quest for novel therapeutics.

References

-

U.S. Environmental Protection Agency. (n.d.). 2,4-D. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2009). 8-Chloro-2-methylquinoline. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-Dichloro-8-nitroquinoline. Retrieved from [Link]

-

Scribd. (n.d.). FarmAg 2,4-D Herbicide Safety Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607503, 2,4-Dichloroquinoline. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

-

FBN. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]

-

El-Dean, A. M., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 84-93. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Aouad, M. R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21976-22003. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]

- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S.

-

ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. 1340414-32-5|2,5-Dichloro-8-methylquinoline|BLD Pharm [bldpharm.com]

- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 6. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fbn.com [fbn.com]

- 9. 2,4-D Fact Sheet [npic.orst.edu]

biological activity of substituted quinolines

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold represents one of medicinal chemistry's most enduring and versatile privileged structures.[1] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural products, synthetic compounds, and FDA-approved drugs.[2][3][4][5] Its unique electronic properties, structural rigidity, and capacity for functionalization at multiple positions allow for the fine-tuning of its physicochemical and pharmacological profiles.[6][7] This guide provides a comprehensive exploration of the diverse biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will examine their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, offering field-proven insights to guide future research and drug development endeavors.

The Quinoline Scaffold: A Privileged Structure

Quinoline's status as a "privileged structure" stems from its ability to interact with a wide range of biological targets with high affinity. The presence of the nitrogen atom makes it a weak tertiary base, capable of hydrogen bonding and coordinating with metal ions, which is crucial for many enzyme interactions.[2] The aromatic system allows for π-π stacking and intercalation with biomacromolecules like DNA.[8][9] This chemical versatility has been exploited by nature in alkaloids like quinine and has been the foundation for synthetic drugs ranging from the antimalarial chloroquine to modern kinase inhibitors used in oncology.[4][10][11]

Below is a diagram illustrating the core quinoline structure and the numbering convention that is critical for discussing structure-activity relationships.

Caption: Core quinoline structure with IUPAC numbering.

Anticancer Activity: Targeting Malignant Processes

Substituted quinolines are a cornerstone of modern oncology, with several derivatives approved for clinical use and many more in development.[5][12][13] Their anticancer effects are exerted through diverse mechanisms, often dependent on the substitution pattern.[2][9]

Mechanisms of Action

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[14] For example, they can target Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR pathway.[8][15] Several FDA-approved drugs, such as Lenvatinib and Cabozantinib, are quinoline-based multi-kinase inhibitors.[16]

-

Topoisomerase Inhibition: Certain quinolines can function as topoisomerase inhibitors.[8][17] Topoisomerases are enzymes that manage DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and trigger apoptosis.[8][18]

-

DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with replication and transcription processes.[8][9] Some derivatives are conjugated with alkylating agents like N-mustards, which form covalent bonds with DNA, leading to cytotoxicity.[9]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Caption: Quinoline inhibitors targeting the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR)

-

Position 2: Substitution at the C2 position, often with aryl or styryl groups, is a common strategy for developing potent anticancer agents.[19]

-

Position 4: 4-Aminoquinolines are a well-established class of biologically active compounds.[9] The nature of the substituent on the amino group is critical for activity.

-

Positions 2 and 4: Disubstitution at the C2 and C4 positions can lead to compounds that act as growth inhibitors by inducing cell cycle arrest and apoptosis.[9]

-

Carboxamides: Incorporating a carboxamide linkage at various positions of the quinoline ring has proven to be an effective strategy for enhancing anticancer potency.[18]

Quantitative Data on Anticancer Activity

| Quinoline Derivative Class | Specific Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aminoquinolines | Chloroquine | MDA-MB-231 (Breast) | 25.3 | [20] |

| A549 (Lung) | 38.2 | [20] | ||

| 2-Arylquinolines | 2-Styryl-8-hydroxy-quinoline | HeLa (Cervical) | 2.52 | [20] |

| Quinoline-Chalcone Hybrids | Compound 26 (specific structure) | Various | Potent G2/M arrest | [16] |

| Pim-1 Kinase Inhibitors | Compound 5 (specific structure) | PC-3 (Prostate) | 1.29 | [8] |

Antimalarial Activity: A Historical and Ongoing Battle

The history of quinolines in medicine is inextricably linked to the fight against malaria, starting with the isolation of quinine from cinchona bark.[11] Quinoline-based drugs like chloroquine and mefloquine have been frontline treatments for decades.[10][21]

Mechanism of Action

The primary mechanism for many quinoline antimalarials involves disrupting the parasite's detoxification of heme. Inside the host's red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals within its acidic digestive vacuole. Quinoline drugs, being weak bases, accumulate in this acidic vacuole. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.[10][22]

Structure-Activity Relationship (SAR) and Drug Resistance

-

4-Aminoquinolines: The 7-chloro group on the quinoline ring is essential for the activity of chloroquine. The basic side chain at position 4 is crucial for accumulation in the parasite's digestive vacuole.[22]

-

8-Aminoquinolines: Primaquine and tafenoquine belong to this class and are active against the liver stages (hypnozoites) of the parasite.[11][23]

-

Hybrids: To combat widespread drug resistance, a major strategy is molecular hybridization, where a quinoline scaffold is linked to another pharmacophore (e.g., ferrocene, sulfonamides, or another antimalarial).[22][24] This can create multi-target agents that may also reverse resistance mechanisms. Ferroquine, a quinoline-ferrocene hybrid, is effective against multi-drug resistant P. falciparum strains.[22]

Antimicrobial Activity: A Broad Spectrum

Quinoline derivatives exhibit significant activity against a wide range of bacteria and fungi, making them a rich source for the development of new anti-infective agents.[3][25][26]

Antibacterial Activity

Fluoroquinolones (e.g., Ciprofloxacin) are a major class of synthetic antibiotics. While technically quinolones, they are closely related derivatives. Their primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other non-fluoroquinolone quinolines have also shown promise, with some acting as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein maturation.[27][28]

Antifungal Activity

Substituted quinolines have demonstrated potent activity against various fungal strains, including Aspergillus and Candida species.[25][27] The mechanisms are varied but can include disruption of the fungal cell wall and inhibition of essential enzymes.[28]

Quantitative Data on Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

| Compound Class | Specific Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Compound 2 | S. aureus | 3.12 | [27] |

| Compound 6 | E. coli | 3.12 | [27] | |

| Compound 2 | A. niger | 6.25 | [27] | |

| Compound 6 | C. albicans | 3.12 | [27] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Substituted quinolines have emerged as promising anti-inflammatory agents.[29][30]

Mechanism of Action

The anti-inflammatory effects of quinolines are often mediated through the inhibition of key signaling pathways and mediators. Certain 2,3-disubstituted quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[31] This is achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB transcription factor, a central regulator of the inflammatory response.[31]

Methodologies for Biological Evaluation

A rigorous and logical experimental workflow is paramount in drug discovery. The choice of assay is dictated by the target activity and the desired information, from initial high-throughput screening to detailed mechanistic studies.

Experimental Workflow for Hit Identification

Caption: A typical workflow for evaluating substituted quinolines.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for determining the cytotoxic effect of a substituted quinoline on a cancer cell line.

-

Principle of the Assay: This colorimetric assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates cell death or reduced proliferation caused by the test compound.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the substituted quinoline in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the quinoline derivative. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen based on the cell line's doubling time and allows for the compound to exert its effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Synthesis, Toxicity, and Future Perspectives

The development of novel quinoline derivatives relies on robust synthetic methodologies. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still widely used, alongside modern techniques employing microwave assistance or novel catalysts to improve efficiency and yield.[32][33][34][35]

However, the therapeutic potential of quinolines must be balanced against their potential toxicity. High exposure can lead to side effects including gastrointestinal and central nervous system reactions.[36][37] Some quinolines have also been shown to cause liver damage or are suspected carcinogens, necessitating careful toxicological evaluation during drug development.[37][38][39][40]

The future of quinoline-based drug discovery lies in the rational design of highly selective agents that target specific disease pathways while minimizing off-target effects. The use of molecular hybridization to create multi-target drugs, the development of derivatives to overcome drug resistance, and the application of advanced computational design techniques will continue to drive this vibrant field of medicinal chemistry forward.[14][16]

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No source provided].

- Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (n.d.). Bentham Science Publisher.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis.

- Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019). PubMed.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (n.d.).

- Side-effects of quinolones: comparisons between quinolones and other antibiotics. (n.d.). PubMed.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.

- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [No source provided].

- Review on recent development of quinoline for anticancer activities. (2022). [No source provided].

- Recent developments of quinoline based antimalarial agents. (n.d.). RACO.

- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [No source provided].

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (n.d.). [No source provided].

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). PMC.

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). [No source provided].

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (n.d.). PubMed.

- Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.

- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic

- Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. (2022). Bentham Science Publishers.

- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). [No source provided].

- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020). Bentham Science Publisher.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [No source provided].

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Quinoline - Hazardous Substance Fact Sheet. (n.d.). [No source provided].

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.

- Quinolines: Human health tier II assessment. (2015). [No source provided].

- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv

- A Comparative Analysis of the Biological Activities of Substituted Quinolines. (n.d.). Benchchem.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

- Some anti-inflammatory compounds containing quinoline moieties. (n.d.).

- New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. (1993). PubMed.

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). [No source provided].

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). [No source provided].

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).

- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.

- Quinoline. (2005). Canada.ca.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Who we serve.

Sources

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 8. ijmphs.com [ijmphs.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. raco.cat [raco.cat]

- 12. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijshr.com [ijshr.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 33. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. iipseries.org [iipseries.org]

- 35. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 36. Side-effects of quinolones: comparisons between quinolones and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. nj.gov [nj.gov]

- 38. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 39. chemos.de [chemos.de]

- 40. canada.ca [canada.ca]

potential therapeutic applications of dichloroquinolines

Technical Guide: Therapeutic Architectures of Dichloroquinolines

Executive Summary

This technical guide analyzes the therapeutic utility of dichloroquinolines, specifically distinguishing between two structural isomers that serve as foundational scaffolds in modern drug discovery: 4,7-dichloroquinoline and 5,7-dichloro-8-quinolinol . While sharing a halogenated heterocyclic core, their pharmacological vectors diverge significantly. 4,7-dichloroquinoline functions primarily as the critical intermediate for 4-aminoquinoline antimalarials (overcoming chloroquine resistance), whereas 5,7-dichloro-8-quinolinol acts as a potent metal-chelating agent with broad-spectrum anticancer and antimicrobial properties. This guide provides mechanistic insights, synthesis protocols, and validation assays for researchers targeting these pathways.

Part 1: The Antimalarial Vector (4,7-Dichloroquinoline)

The 4,7-dichloroquinoline scaffold is the structural backbone of the "chloroquine-like" class of antimalarials. Its therapeutic value lies in its ability to be derivatized at the C4 position via nucleophilic aromatic substitution (

Mechanism of Action: Hemozoin Inhibition

The malaria parasite, Plasmodium falciparum, degrades hemoglobin within its acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[1] To survive, the parasite biocrystallizes this heme into an inert polymer called hemozoin (

Derivatives of 4,7-dichloroquinoline function by capping the growing face of the hemozoin crystal, preventing further polymerization. This leads to the accumulation of toxic free heme, causing parasite membrane lysis and death.

Figure 1: Hemozoin Inhibition Pathway

Caption: The 4,7-dichloroquinoline derivative intercepts toxic free heme, preventing its detoxification into hemozoin.

Synthesis Protocol: 4,7-Dichloroquinoline

Objective: Synthesize high-purity 4,7-dichloroquinoline from m-chloroaniline. Method: Gould-Jacobs Reaction followed by chlorination.

Reagents:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Phosphorus oxychloride (

)

Step-by-Step Workflow:

-

Condensation: Reflux m-chloroaniline (1.0 eq) and EMME (1.1 eq) at 100°C for 1 hour. Remove ethanol byproduct via distillation.

-

Cyclization: Add the resulting acrylate intermediate dropwise into boiling Dowtherm A (250°C). Maintain temperature for 15–30 minutes to effect thermal cyclization.

-

Critical Checkpoint: The solution should darken; evolution of ethanol ceases.

-

-

Hydrolysis: Cool to room temperature. Dilute with hexane to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylate. Saponify with 10% NaOH, then acidify to obtain the carboxylic acid.

-

Decarboxylation: Heat the acid in Dowtherm A again at 250°C until

evolution stops, yielding 7-chloro-4-quinolinol. -

Chlorination: React 7-chloro-4-quinolinol with excess

(reflux, 135°C, 1 hour). -

Isolation: Pour reaction mixture onto crushed ice (Exothermic!). Neutralize with

. Filter the white/off-white precipitate. Recrystallize from heptane.

Part 2: The Oncology Vector (5,7-Dichloro-8-quinolinol)

Unlike the 4,7-isomer, 5,7-dichloro-8-quinolinol (and its derivatives) acts primarily through metal ion chelation. The 8-hydroxy and quinoline nitrogen form a bidentate pocket that binds transition metals (

Mechanism: The "Trojan Horse" & Proteasome Inhibition

This scaffold acts as an ionophore, transporting metal ions into cancer cells.

-

ROS Generation: The copper complex (

) undergoes redox cycling inside the cell, generating reactive oxygen species (ROS) that damage DNA. -

Proteasome Inhibition: The complex inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.

-

Selectivity: Cancer cells often have elevated copper levels, making them hypersensitive to this "copper-dependent" cytotoxicity.

Figure 2: 5,7-Dichloro-8-quinolinol SAR & Activity

Caption: Dual-action mechanism involving metal transport and proteasome inhibition.

Comparative Cytotoxicity Data

The following table summarizes the

| Compound | Cell Line | Type | IC50 (µM) | Mechanism Note |

| 5,7-Dichloro-8-quinolinol | HeLa | Cervical | 12.5 | Weak DNA intercalation |

| [Zn(5,7-ClQ)2] | HeLa | Cervical | 1.4 | Enhanced uptake/stability |

| [Cu(5,7-ClQ)2] | MCF-7 | Breast | 0.8 | ROS-mediated damage |

| 5,7-Dichloro-8-quinolinol | HL-60 | Leukemia | 5.2 | Apoptosis induction |

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following assays are detailed with specific buffer compositions to guarantee reproducibility.

Protocol: NP-40 Mediated -Hematin Inhibition Assay

Used to validate the antimalarial potential of 4,7-dichloroquinoline derivatives.

Reagents:

-

Acetate Buffer: 1.0 M, pH 4.9.[3]

-

NP-40 Detergent (30 µM final concentration).

Procedure:

-

Preparation: In a 96-well plate, dispense 100 µL of Acetate Buffer (pH 4.9) containing NP-40.[2]

-

Substrate Addition: Add hemin stock to achieve a final concentration of 100 µM.

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0–50 µM).

-

Incubation: Incubate at 37°C for 4–6 hours with gentle shaking.

-

Quantification (Pyridine-Ferrochrome Method):

-

Add 20 µL of 50% pyridine/20% SDS solution (v/v) to solubilize unreacted free heme.

-

Read absorbance at 405 nm.

-

Note: Formed

-hematin is insoluble and will not react; lower absorbance indicates higher hemozoin formation (low inhibition). -

Self-Validation: Include Chloroquine as a positive control (

15–20 nM).

-

Protocol: MTT Cytotoxicity Assay

Used to validate the anticancer potential of 5,7-dichloro-8-quinolinol derivatives.

Procedure:

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate for 24 hours. -

Treatment: Add compounds dissolved in DMSO (ensure final DMSO < 0.5%). Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

References

-

Synthesis of 4,7-Dichloroquinoline

-

Hemozoin Inhibition Mechanism

-

Egan, T. J., et al. (2013). Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth. Antimicrobial Agents and Chemotherapy, 57(1), 356–364.[8]

-

-

Anticancer Activity of 8-Quinolinol Complexes

- Zhang, Y., et al. (2013). The antitumor activity of zinc(II) and copper(II) complexes with 5,7-dihalo-substituted-8-quinolinoline. European Journal of Medicinal Chemistry, 69, 401-409.

-

Beta-Hematin Assay Protocol

- Sandlin, R. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort. International Journal for Parasitology: Drugs and Drug Resistance, 4(3), 316-325.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 2,4-Dichloro-8-methylquinoline

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4-dichloro-8-methylquinoline in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of this compound's solution behavior.

Executive Summary